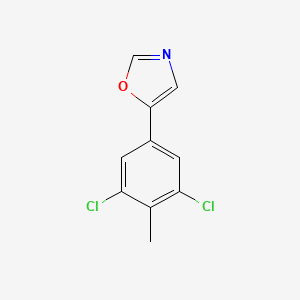
5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole” is a chemical compound with the CAS Number: 2364585-10-2 . It has a molecular weight of 282.05 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C10H4Cl2F3NO/c11-6-2-1-5 (10 (13,14)15)9 (12)8 (6)7-3-16-4-17-7/h1-4H .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
DCTP has a variety of applications in scientific research. It has been used in the synthesis of a wide range of compounds, including drugs, pesticides, and dyes. Additionally, DCTP has been studied for its potential as an anti-cancer agent. It has also been used in the synthesis of a range of heterocyclic compounds, which have potential applications in the development of new drugs.
作用機序
The mechanism of action of DCTP is not yet fully understood. However, it is known to interact with a range of biochemical and physiological processes, including the inhibition of certain enzymes, the induction of apoptosis, and the modulation of cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCTP are not yet fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2, and can induce apoptosis in certain types of cancer cells. Additionally, DCTP has been shown to modulate the proliferation of certain types of cells, including breast cancer cells.
実験室実験の利点と制限
The use of DCTP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and can be used in a wide range of experiments. Additionally, it can be used in the synthesis of a range of compounds, including drugs, pesticides, and dyes. However, there are some limitations to the use of DCTP in laboratory experiments. The effects of DCTP on biochemical and physiological processes are not yet fully understood, and further research is needed to determine its full effects. Additionally, the compound is relatively new and its potential is only just beginning to be explored.
将来の方向性
The potential future directions for DCTP are numerous. Further research is needed to fully understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research is needed to explore its potential applications in the development of new drugs and other compounds. Additionally, DCTP could be used in the synthesis of new heterocyclic compounds, which could have potential applications in the development of new drugs. Finally, DCTP could be further studied for its potential as an anti-cancer agent.
合成法
The synthesis of DCTP is a relatively simple process, and can be carried out in a few steps. The first step is to prepare a solution of 2-chloro-6-trifluoromethylphenol and sodium hydroxide in methanol, and then add an aqueous solution of sodium nitrite. This reaction is then stirred and heated, and the resulting product, 5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole, is isolated and purified.
Safety and Hazards
特性
IUPAC Name |
5-[2,6-dichloro-3-(trifluoromethyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3NO/c11-6-2-1-5(10(13,14)15)9(12)8(6)7-3-16-4-17-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDPMEVKZYZTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C2=CN=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














